molecular formula C15H11NO3S3 B6523914 methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate CAS No. 503431-94-5

methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B6523914
CAS No.: 503431-94-5
M. Wt: 349.5 g/mol
InChI Key: ZGTHGMSQEBRYKE-UHFFFAOYSA-N
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Description

Methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate is a bithiophene derivative featuring a 2,3'-linked bithiophene core. The compound is substituted at the 4' position with a methyl carboxylate group and at the 5' position with a thiophene-2-amido moiety. The amide linkage introduces hydrogen-bonding capability and enhanced stability compared to ester or alkyl substituents, while the methyl carboxylate group contributes to solubility in polar solvents . Related analogs, such as methyl 2,2'-bithiophene-5-carboxylate (compound 7 in ), highlight the importance of substituent effects on reactivity and function .

Properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S3/c1-19-15(18)12-9(10-4-2-6-20-10)8-22-14(12)16-13(17)11-5-3-7-21-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHGMSQEBRYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate typically involves the formation of the bithiophene core followed by functionalization at specific positions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between thiophene rings . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under inert atmosphere.

Industrial Production Methods

Industrial production of thiophene derivatives, including methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate, may involve scalable synthetic routes such as the Gewald reaction or the Wilgerodt-Kindler reaction . These methods are favored for their efficiency and ability to produce large quantities of the desired compounds with high purity.

Mechanism of Action

The mechanism of action of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In biological applications, it may interact with cellular targets to exert antimicrobial or anticancer effects, although the exact molecular pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared below with structurally analogous bithiophene derivatives, focusing on substituents, synthesis, and applications.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate 5'-Thiophene-2-amido, 4'-methyl carboxylate ~323.4 (estimated) Enhanced polarity, potential for H-bonding; electrochemical/biological applications (inferred) N/A
Methyl 2,2'-bithiophene-5-carboxylate (compound 7) 5-Methyl carboxylate 226.3 Isolated from Echinops grijisii; moderate solubility in MeOH; no direct bioactivity reported
5-Acetyl-2,2'-bithiophene (compound 5) 5-Acetyl 194.3 Electron-withdrawing group; used in conductive polymer synthesis
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (compound 14) 5-(4-Hydroxybutynyl) 220.3 Significant anti-inflammatory activity (IC₅₀ = 12.3 μM) in RAW 264.7 cells
Ethyl 5'-amino-[2,3'-bithiophene]-4'-carboxylate 5'-Amino, 4'-ethyl carboxylate 297.4 Improved solubility in organic solvents; precursor for amide-functionalized derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The hydroxybutynyl group in compound 14 confers anti-inflammatory activity, while the methyl carboxylate in compound 7 lacks direct bioactivity reports . The amide group in the target compound may enhance interactions with biological targets via H-bonding, though experimental validation is needed. Thiophene-2-amido substituents (vs.

Synthetic Routes: Analogous compounds are synthesized via Suzuki coupling (e.g., Pd-catalyzed coupling of brominated bithiophenes with stannyl reagents) or Wittig reactions . The target compound likely requires sequential bromination, coupling, and amidation steps. Ethyl 5'-amino-[2,3'-bithiophene]-4'-carboxylate () suggests that amidation can be achieved via nucleophilic substitution or coupling with thiophene-2-carboxylic acid derivatives .

Electrochemical Behavior: Bithiophenes with electron-withdrawing groups (e.g., carboxylate) exhibit lower oxidation potentials than alkyl-substituted derivatives (e.g., 3-undecyl-2,2'-bithiophene), facilitating polymerization into conductive films . The amide group may further modulate redox behavior by stabilizing radical cations through resonance .

Solubility and Stability :

  • Methyl carboxylate and amide groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted bithiophenes. Amides are also more hydrolytically stable than esters, favoring long-term storage .

Notes and Limitations

  • Direct experimental data on the target compound are absent in the provided evidence; comparisons are based on structural analogs.
  • Contradictions exist in substituent effects: electron-withdrawing groups (e.g., carboxylate) lower oxidation potentials in polymers , but bioactivity depends on specific substituent interactions .
  • Further studies are needed to validate the compound’s electrochemical and pharmacological profiles.

Biological Activity

Methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate (CAS No. 503431-94-5) is an organic compound with a complex structure that incorporates thiophene and bithiophene moieties. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C15H11NO3S3
  • Molecular Weight : 349.4477 g/mol
  • SMILES Notation : COC(=O)c1c(scc1c1cccs1)NC(=O)c1cccs1

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are critical in combating oxidative stress in biological systems, which is linked to various diseases.

  • Case Study : A study demonstrated that derivatives containing thiophene rings showed enhanced radical scavenging activity compared to their non-thiophene counterparts. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them.

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications, particularly through the inhibition of pro-inflammatory cytokines.

  • Research Findings : In vitro studies revealed that compounds with similar structures inhibited the production of TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). The IC50 values for these compounds ranged from 0.54 µM to 3.33 µM, indicating potent anti-inflammatory effects.
CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of TNF-α and IL-6
Similar Thiophene Derivative0.84Radical scavenging

Anticancer Activity

The potential anticancer properties of this compound have been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

  • Findings : In vitro assays showed that the compound could inhibit cell proliferation in human cancer cell lines. The mechanism is believed to involve the modulation of apoptosis-related proteins, leading to increased apoptosis rates.
Cancer Cell LineIC50 (µM)Effect
HeLaTBDProliferation inhibition
MCF-7TBDInduction of apoptosis

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Interaction : The compound can bind to enzymes involved in inflammatory responses, modulating their activity through competitive inhibition.
  • Receptor Binding : It may also interact with specific receptors on cell membranes, influencing signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylateFuran-Thiophene HybridAntioxidant
Methyl 3-(thiophen-2-amido)benzoateThiophene-Benzoate HybridModerate Anti-inflammatory

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